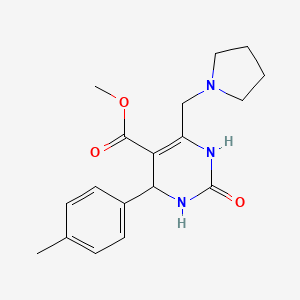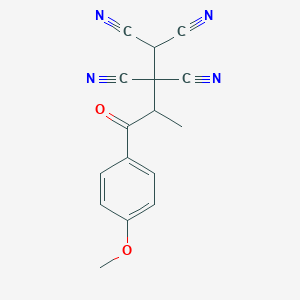![molecular formula C22H16BrFN2O2 B11456487 5-(3-Bromophenyl)-3-[5-(4-fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazole](/img/structure/B11456487.png)
5-(3-Bromophenyl)-3-[5-(4-fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BROMOPHENYL)-3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromophenyl, fluorophenyl, and methoxyphenyl groups attached to the oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-bromobenzohydrazide with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-(4-fluorobenzyl)-3-bromobenzohydrazide, which is then cyclized to form the oxadiazole ring using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxyphenyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-(3-BROMOPHENYL)-3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and fluorophenyl groups can enhance its binding affinity and specificity for certain targets. The methoxyphenyl group may also play a role in its pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-(3-BROMOPHENYL)-3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE: Similar structure but lacks the fluorophenyl group.
5-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE: Similar structure but lacks the bromophenyl group.
5-(3-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE: Similar structure but lacks the methoxyphenyl group.
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOLE lies in the combination of its substituents, which can confer specific chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups can enhance its reactivity and binding affinity, while the methoxyphenyl group can influence its solubility and stability.
Properties
Molecular Formula |
C22H16BrFN2O2 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H16BrFN2O2/c1-27-20-10-7-15(11-14-5-8-18(24)9-6-14)12-19(20)21-25-22(28-26-21)16-3-2-4-17(23)13-16/h2-10,12-13H,11H2,1H3 |
InChI Key |
URHYMQKTQNIRKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11456410.png)
![2-[2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B11456414.png)
![2-(azepan-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B11456419.png)

![2-(ethylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11456449.png)
![N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11456456.png)
![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11456459.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11456462.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11456465.png)
![5-[(2-chlorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11456467.png)


![3-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11456495.png)

